3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid
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Overview
Description
3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid is a chemical compound belonging to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as organic synthesis, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid typically involves the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . This reaction is carried out at room temperature for 72 hours to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-4-carboxylic Acid.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-4-methanol.
Substitution: Formation of 3-halo-2,3-dihydro-1H-indene-4-carboxylic Acid derivatives.
Scientific Research Applications
3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways, however, require further investigation to be fully elucidated.
Comparison with Similar Compounds
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: Shares a similar indene core structure but differs in the substitution pattern.
1H-Indene-5-carboxylic Acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-, 2-methoxyethyl ester: Another indene derivative with different functional groups.
Uniqueness: 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups provide versatile sites for chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3,8,11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNRRFUGNPPBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452519 |
Source
|
Record name | 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77635-15-5 |
Source
|
Record name | 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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